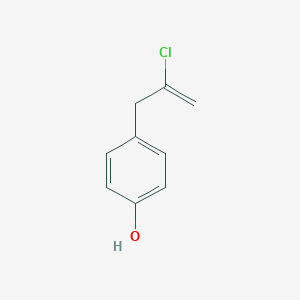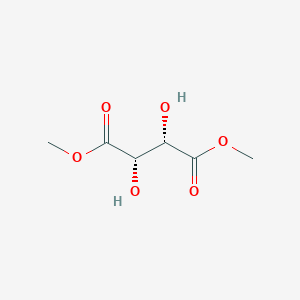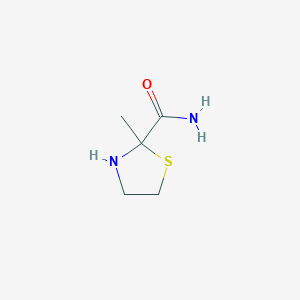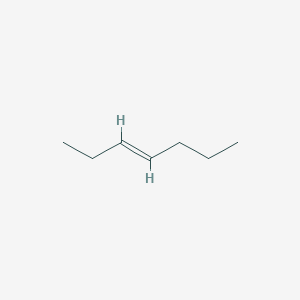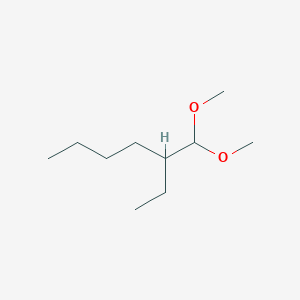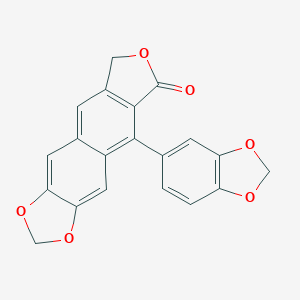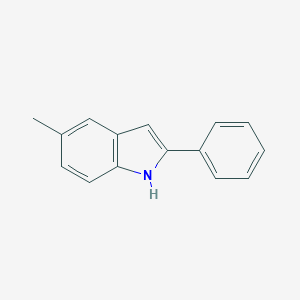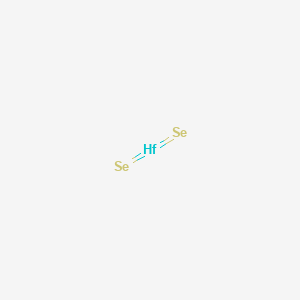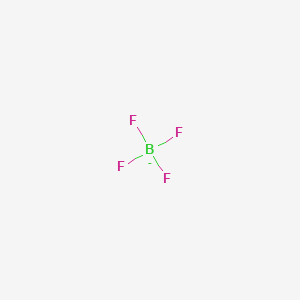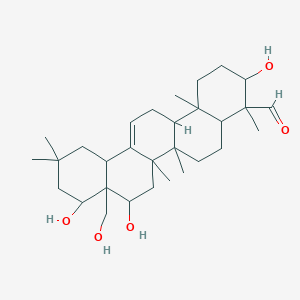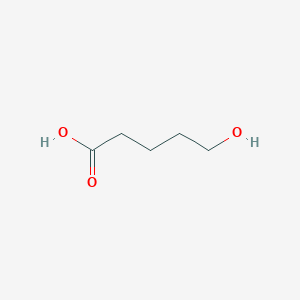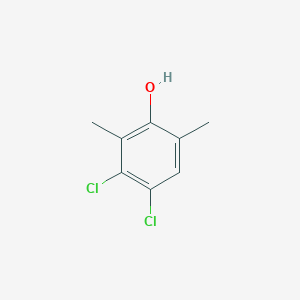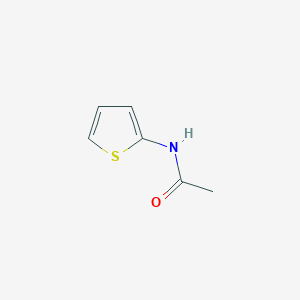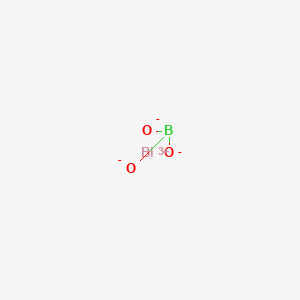
Bismuth orthoborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth orthoborate (BiBO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BiBO3 is a non-linear optical material that exhibits excellent optical properties, making it a suitable candidate for various scientific research applications.
作用机制
The mechanism of action of Bismuth orthoborate is still under investigation. However, it is believed that its non-linear optical properties are due to the presence of bismuth ions, which have a unique electronic structure that promotes non-linear optical effects. The exact mechanism of action of Bismuth orthoborate in laser technology and photovoltaic devices is still being studied.
生化和生理效应
There is limited research on the biochemical and physiological effects of Bismuth orthoborate. However, some studies suggest that Bismuth orthoborate may have potential applications in biomedical imaging due to its optical properties. Additionally, Bismuth orthoborate has been studied for its potential antibacterial properties.
实验室实验的优点和局限性
Bismuth orthoborate has several advantages for lab experiments, including its non-linear optical properties, high thermal stability, and low toxicity. However, Bismuth orthoborate is challenging to synthesize, and its properties are highly dependent on the synthesis method used. Additionally, Bismuth orthoborate is a relatively new material, and there is limited research on its properties and potential applications.
未来方向
There are several future directions for Bismuth orthoborate research, including the development of new synthesis methods, the investigation of its properties and potential applications in biomedical imaging, and the optimization of its properties for use in non-linear optical materials, laser technology, and photovoltaic devices. Additionally, further research is needed to understand the mechanism of action of Bismuth orthoborate and its potential antibacterial properties.
Conclusion:
In conclusion, Bismuth orthoborate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its non-linear optical properties make it an excellent candidate for various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. While there is limited research on the biochemical and physiological effects of Bismuth orthoborate, it has potential applications in biomedical imaging and antibacterial properties. Further research is needed to optimize its properties and understand its mechanism of action.
合成方法
The synthesis of Bismuth orthoborate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve mixing the reactants in a specific ratio and heating them at high temperatures to form the desired compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Bismuth orthoborate. Sol-gel methods involve the use of a precursor solution that is converted into the desired compound through a series of chemical reactions.
科学研究应用
Bismuth orthoborate has found various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. Its unique optical properties make it an excellent candidate for non-linear optical materials, which have applications in optical communication, optical data storage, and optical switching. Bismuth orthoborate is also used in laser technology as a frequency converter, which converts the frequency of a laser beam to a higher or lower frequency. Additionally, Bismuth orthoborate has potential applications in photovoltaic devices, as it exhibits excellent photoelectric properties.
属性
CAS 编号 |
14059-35-9 |
|---|---|
产品名称 |
Bismuth orthoborate |
分子式 |
BiBO3 BBiO3 |
分子量 |
267.79 g/mol |
IUPAC 名称 |
bismuth;borate |
InChI |
InChI=1S/BO3.Bi/c2-1(3)4;/q-3;+3 |
InChI 键 |
YISOXLVRWFDIKD-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Bi+3] |
规范 SMILES |
B([O-])([O-])[O-].[Bi+3] |
其他 CAS 编号 |
14059-35-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



